molecular formula C7H14N2O B081250 2-Ethyl-1-nitrosopiperidine CAS No. 14300-04-0

2-Ethyl-1-nitrosopiperidine

Cat. No. B081250
CAS RN: 14300-04-0
M. Wt: 142.2 g/mol
InChI Key: MSGAAMOWQYBUEE-UHFFFAOYSA-N
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Description

2-Ethyl-1-nitrosopiperidine (ENP) is a highly reactive nitrosamine compound that has been widely used in scientific research for its ability to induce cancer in laboratory animals. ENP is a potent carcinogen that has been shown to cause tumors in multiple organs, including the liver, lung, and bladder. Despite its toxicity, ENP has been used extensively in cancer research due to its ability to mimic the effects of other carcinogens and to induce tumors quickly and reliably.

Mechanism Of Action

2-Ethyl-1-nitrosopiperidine is a potent carcinogen that works by damaging DNA and causing mutations in cells. The compound is highly reactive and can bind to DNA, causing cross-linking and other types of damage that can lead to cancer development. 2-Ethyl-1-nitrosopiperidine has also been shown to induce oxidative stress and to disrupt cellular signaling pathways, which can contribute to cancer development.

Biochemical And Physiological Effects

2-Ethyl-1-nitrosopiperidine has been shown to have a variety of biochemical and physiological effects on laboratory animals. The compound has been shown to induce tumors in multiple organs, including the liver, lung, and bladder. 2-Ethyl-1-nitrosopiperidine exposure has also been linked to increased levels of oxidative stress and inflammation, as well as changes in gene expression and cellular signaling pathways.

Advantages And Limitations For Lab Experiments

2-Ethyl-1-nitrosopiperidine is a highly useful tool for cancer research due to its ability to induce tumors quickly and reliably. The compound has been used extensively in animal studies to study cancer development and to test potential cancer treatments. However, 2-Ethyl-1-nitrosopiperidine is also highly toxic and must be handled with extreme care. The compound is classified as a carcinogen and poses significant health risks to laboratory personnel if proper safety measures are not taken.

Future Directions

There are many potential future directions for research on 2-Ethyl-1-nitrosopiperidine and its role in cancer development. One area of interest is the study of 2-Ethyl-1-nitrosopiperidine-induced tumors in different organs and tissues, as well as the mechanisms by which 2-Ethyl-1-nitrosopiperidine causes cancer. Additionally, researchers may explore potential treatments for 2-Ethyl-1-nitrosopiperidine-induced tumors and investigate the use of 2-Ethyl-1-nitrosopiperidine as a tool for studying cancer progression and treatment. Finally, future research may focus on developing safer and more effective alternatives to 2-Ethyl-1-nitrosopiperidine for use in cancer research.

Synthesis Methods

2-Ethyl-1-nitrosopiperidine can be synthesized through the reaction of 2-ethylpiperidine with sodium nitrite in an acidic environment. This process produces a highly unstable intermediate compound that quickly decomposes into 2-Ethyl-1-nitrosopiperidine. The synthesis of 2-Ethyl-1-nitrosopiperidine must be conducted in a well-ventilated laboratory with appropriate safety measures in place due to the compound's carcinogenic properties.

Scientific Research Applications

2-Ethyl-1-nitrosopiperidine has been used extensively in scientific research to study the mechanisms of cancer development and to test potential cancer treatments. 2-Ethyl-1-nitrosopiperidine is particularly useful in animal studies, as it can induce tumors quickly and reliably, allowing researchers to study cancer progression in a controlled environment.

properties

CAS RN

14300-04-0

Product Name

2-Ethyl-1-nitrosopiperidine

Molecular Formula

C7H14N2O

Molecular Weight

142.2 g/mol

IUPAC Name

2-ethyl-1-nitrosopiperidine

InChI

InChI=1S/C7H14N2O/c1-2-7-5-3-4-6-9(7)8-10/h7H,2-6H2,1H3

InChI Key

MSGAAMOWQYBUEE-UHFFFAOYSA-N

SMILES

CCC1CCCCN1N=O

Canonical SMILES

CCC1CCCCN1N=O

synonyms

2-ETHYLNITROSOPIPERIDINE

Origin of Product

United States

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